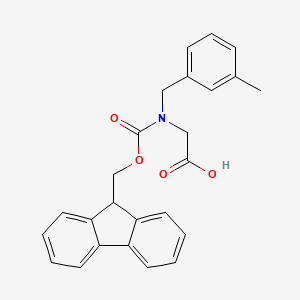

N-Fmoc-3-甲基苄基-甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “N-Fmoc-3-methylbenzyl-glycine” and similar compounds often involves the use of chiral Ni (II)-complexes of glycine Schiff bases, which has emerged as a leading methodology for asymmetric synthesis of structurally diverse Tailor-Made Amino Acids™ . This approach allows for the enantioselective preparation of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via a new type of Michael addition–elimination reaction between chiral nucleophilic glycine equivalent and enol tosylates .

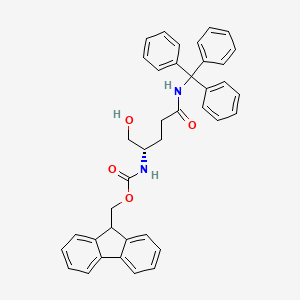

Molecular Structure Analysis

The molecular formula of “N-Fmoc-3-methylbenzyl-glycine” is C25H23NO4. The exact structure can be found in databases like PubChem .

科学研究应用

Peptide Nucleic Acid (PNA) Monomers

N-Fmoc-3-methylbenzyl-glycine plays a crucial role in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic oligonucleotide polymers with a backbone composed of N-(2-aminoethyl) glycine units connected by peptide bonds. These PNAs can mimic DNA and RNA, carrying and encoding genetic information. Key advantages of PNA chemistry include:

- Coupling Techniques : PNAs are amenable to peptide-base coupling techniques. Applications of PNAs include diagnostics, biosensors, and antisense therapy .

Hydrogel Scaffolds for Cell Culture

Fmoc-based hydrogels have been investigated as 3D scaffolds for cell culture. Specifically, Fmoc-FV hydrogel (where FV represents the Fmoc-protected amino acid sequence) has been used to culture various cell types, including mesenchymal stem cells (WJ-MSCs), primary cells (HUVECs), and tumor cells (MDA-MB231). These hydrogels provide a supportive environment for cell growth and tissue engineering .

Self-Assembling Peptides

Short peptides, including Fmoc-protected sequences, self-assemble into ordered structures. These structures have potential applications in various fields:

安全和危害

未来方向

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-methylphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-7-6-8-18(13-17)14-26(15-24(27)28)25(29)30-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCOUHQJYIFXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-3-methylbenzyl-glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)

![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)